Diacetone alcohol-d12
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,5,5,5-octadeuterio-4-deuteriooxy-4-(trideuteriomethyl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVUIWOUIDPGS-YDUIPVTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443621 | |
| Record name | Diacetone alcohol-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114253-85-9 | |
| Record name | Diacetone alcohol-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114253-85-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Properties of Diacetone Alcohol D12
The physicochemical properties of Diacetone alcohol-d12 are primarily determined by its molecular structure. The substitution of hydrogen with deuterium (B1214612) results in a notable increase in its molecular weight compared to its non-deuterated counterpart.
| Property | Value |
| IUPAC Name | 1,1,1,3,3,5,5,5-octadeuterio-4-deuteriooxy-4-(trideuteriomethyl)pentan-2-one |
| Molecular Formula | C₆D₁₂O₂ |
| Molecular Weight | 128.23 g/mol nih.gov |
| Exact Mass | 128.159050573 Da nih.gov |
| Physical State | Expected to be a colorless liquid at room temperature |
| Boiling Point | Not precisely documented, but expected to be similar to non-deuterated diacetone alcohol (166 °C) |
| Melting Point | Not precisely documented, but expected to be similar to non-deuterated diacetone alcohol (-47 °C) |
| Solubility | Expected to be miscible with water and most organic solvents specialchem.com |
Data for boiling point, melting point, and solubility are based on the properties of non-deuterated diacetone alcohol.
Spectroscopic Characterization and Structural Elucidation of Diacetone Alcohol D12
Mass Spectrometry Techniques for Isotopic Analysis
Mass spectrometry is a highly sensitive analytical technique that separates ions based on their mass-to-charge ratio (m/z). It is an indispensable tool for the analysis of isotopically labeled compounds.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques used to separate and identify compounds in a mixture. For Diacetone alcohol-d12, these methods can be used to confirm its isotopic purity and to quantify it in various matrices.
In mass spectrometry, the substitution of hydrogen (atomic mass ≈ 1.008 Da) with deuterium (B1214612) (atomic mass ≈ 2.014 Da) results in a predictable increase in the molecular weight of the compound. For Diacetone alcohol (C₆H₁₂O₂), the monoisotopic mass is approximately 116.08 Da. nih.gov For this compound (C₆D₁₂O₂), where all 12 hydrogen atoms are replaced with deuterium, the expected monoisotopic mass would be approximately 128.16 Da. nih.gov
GC-MS analysis of this compound would show a molecular ion peak (or fragment ions) at a higher m/z value compared to its non-deuterated counterpart, confirming the incorporation of deuterium. researchgate.net The relative abundance of ions at different m/z values can be used to calculate the degree of deuteration. Similarly, LC-MS can be employed for the analysis of this compound, particularly if derivatization is not desired or if the compound is part of a more complex liquid matrix. sielc.comlcms.cz
The following table shows the expected mass differences between Diacetone alcohol and this compound.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Diacetone Alcohol | C₆H₁₂O₂ | 116.0837 |
| This compound | C₆D₁₂O₂ | 128.1591 |
Source: PubChem CID 31256 & 10701857 nih.govnih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to study protein conformation and dynamics. longdom.orgucsd.edu It relies on the principle that labile hydrogens (e.g., in amide groups of a protein backbone) can exchange with deuterium atoms when the protein is placed in a deuterated solvent like D₂O. creative-proteomics.comwaters.com The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. longdom.org
By quenching the exchange reaction at various time points and analyzing the protein fragments (typically after enzymatic digestion) by mass spectrometry, one can determine the level of deuterium uptake in different regions of the protein. creative-proteomics.comnih.gov This provides information about which parts of the protein are exposed to the solvent and which are buried within its structure. longdom.orgwaters.com
While this compound itself is not directly used in the HDX-MS experiment (which uses D₂O as the deuterium source), the principles of isotopic labeling and detection by mass spectrometry are central to the technique. Understanding the analysis of a simple deuterated molecule like this compound provides a foundational understanding for more complex applications like HDX-MS.
Vibrational Spectroscopy for Isotopic Differentiation
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, measures the vibrational energies of molecules. These techniques are highly sensitive to changes in atomic mass and bond strength, making them well-suited for distinguishing between isotopologues.
The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the molecule. According to the harmonic oscillator model, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms.
ν ∝ √(k/μ)
where k is the force constant of the bond.
Since deuterium is approximately twice as massive as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. This results in a lower vibrational frequency for C-D stretching and bending modes compared to their C-H counterparts. libretexts.org The theoretical frequency shift for a pure C-H stretch upon deuteration is approximately 1/√2, or about 0.71. In practice, the observed ratios can vary. libretexts.org
For this compound, all C-H and O-H vibrational modes are replaced by C-D and O-D modes. This would result in significant shifts in its IR and Raman spectra compared to standard Diacetone alcohol. For example, the prominent C-H stretching bands typically found in the 2800-3000 cm⁻¹ region of the IR spectrum would be shifted to approximately 2100-2200 cm⁻¹. The O-H stretching band, usually a broad feature around 3400 cm⁻¹, would shift to a lower frequency for the O-D stretch.
The following table compares the typical IR absorption frequencies for relevant bonds in Diacetone alcohol with the expected frequencies for this compound.
| Vibrational Mode | Typical Frequency in Diacetone Alcohol (cm⁻¹) | Expected Frequency in this compound (cm⁻¹) |
| O-H Stretch | ~3400 (broad) | ~2500 (O-D Stretch) |
| C-H Stretch | 2850 - 3000 | ~2100 - 2250 (C-D Stretch) |
| C=O Stretch | ~1710 | ~1710 (minor shift expected) |
| C-H Bend | 1350 - 1480 | ~950 - 1100 (C-D Bend) |
Note: These are approximate frequency ranges. Experimental values can vary. libretexts.orgchemicalbook.com
Raman spectroscopy would show similar isotopic shifts. chemicalbook.comresearchgate.net This clear differentiation in vibrational spectra makes IR and Raman spectroscopy effective methods for confirming the deuteration of Diacetone alcohol.
Investigation of Reaction Mechanisms and Kinetic Isotope Effects Using Diacetone Alcohol D12
Fundamental Principles of Kinetic Isotope Effects (KIE) in Deuterated Systems
The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The deuterium (B1214612) KIE (kH/kD) is the most common and is invaluable for understanding reaction kinetics, mechanisms, and transition states. libretexts.orglibretexts.org This effect stems from the mass difference between protium (B1232500) (¹H) and deuterium (²H or D).
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orglibretexts.orgdalalinstitute.com Replacing a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. jst.go.jp This increased bond strength arises from differences in zero-point vibrational energies. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. libretexts.org
A "normal" primary KIE has a kH/kD ratio greater than 1, typically in the range of 1 to 8 for deuterium substitution. libretexts.orglibretexts.org The magnitude of the KIE can provide information about the nature of the transition state. For instance, a large KIE suggests a transition state where the H/D atom is symmetrically shared between the donor and acceptor atoms. The bromination of acetone (B3395972), where the rate is independent of the bromine concentration, shows a kH/kD of 7 when deuterated acetone is used, indicating that the enol or enolate formation involving C-H bond cleavage is the rate-determining step. libretexts.org
Secondary kinetic isotope effects (SKIEs) occur when the isotopically labeled bond is not broken or formed during the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs but are still powerful probes of reaction mechanisms. wikipedia.org They arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state. princeton.edu
Alpha (α)-Deuterium Effects : These are observed when deuterium is substituted at the carbon atom undergoing a change in hybridization. For example, in nucleophilic substitution reactions, a change from sp³ hybridization in the reactant to sp² in a carbocation-like transition state leads to a normal KIE (kH/kD > 1, typically 1.1-1.2). wikipedia.orgnih.gov Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD < 1, typically 0.8-0.9). wikipedia.org
Beta (β)-Deuterium Effects : These effects are seen when the isotope is on a carbon atom adjacent (beta) to the reaction center. They are often associated with hyperconjugation in the transition state. libretexts.org A normal β-deuterium KIE (kH/kD > 1) suggests increased hyperconjugation in the transition state compared to the reactant.
The origin of the kinetic isotope effect lies in quantum mechanics, specifically the concept of zero-point energy (ZPE). acs.orgaip.org A chemical bond is not static but vibrates, and its lowest possible vibrational energy state is its ZPE. libretexts.org The frequency of this vibration is dependent on the reduced mass of the atoms forming the bond. edurev.in
Since deuterium is heavier than hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. This leads to a lower vibrational frequency for the C-D bond. acs.orglibretexts.org The ZPE is directly proportional to the vibrational frequency, so the C-D bond has a lower ZPE than the C-H bond. libretexts.org This means the C-D bond sits (B43327) in a deeper potential energy well, making it stronger and requiring more energy to be broken. jst.go.jplibretexts.org This difference in ZPE between the ground state and the transition state is the primary cause of the kinetic isotope effect. princeton.edu
| Property | C-H Bond | C-D Bond | Rationale |
| Reduced Mass | Lower | Higher | Deuterium is twice as massive as protium. libretexts.org |
| Vibrational Frequency | Higher | Lower | Frequency is inversely proportional to the square root of the reduced mass. acs.orgedurev.in |
| Zero-Point Energy (ZPE) | Higher | Lower | ZPE is proportional to vibrational frequency (E₀ = ½hν). libretexts.org |
| Bond Dissociation Energy | Lower | Higher | More energy is needed to overcome the lower ZPE of the C-D bond. libretexts.org |
Deuterium Labeling for Elucidating Reaction Pathways and Transition States
Isotopic labeling with deuterium is a powerful technique for tracking the fate of atoms through a reaction, providing invaluable insights into reaction pathways, intermediates, and the stereochemistry of the process. synmr.inclearsynth.comfiveable.me In the context of the aldol (B89426) condensation, using deuterated acetone (acetone-d6) allows for the formation of diacetone alcohol-d12, enabling a detailed mechanistic investigation.
The aldol condensation of acetone is a classic reaction that proceeds via several elementary steps: (1) enolate formation through the abstraction of an α-hydrogen, (2) nucleophilic attack of the enolate on the carbonyl carbon of a second acetone molecule (C-C bond formation), and (3) protonation to form diacetone alcohol. acs.org This can be followed by dehydration to yield mesityl oxide. escholarship.orgescholarship.org
Determining the rate-limiting step is crucial for understanding the mechanism. By using deuterated acetone (acetone-d6), researchers can measure the KIE and distinguish between the possibilities.
Several studies on the aldol condensation of acetone over various catalysts have reported a weak or absent primary KIE. osti.govrsc.orgresearchgate.net
For example, one study on the self-condensation of acetone over a TiO₂ catalyst measured a weak KIE of 1.13 ± 0.02. rsc.org
Another investigation using aluminosilicate (B74896) catalysts found an absence of H/D kinetic isotope effects. researchgate.net
| Catalyst System | Reactant | Observed KIE (kH/kD) | Implication for Rate-Limiting Step |
| TiO₂ | Acetone vs. Acetone-d6 | 1.13 ± 0.02 | Enolate formation is not solely rate-limiting. rsc.org |
| Aluminosilicates (Pt/H-MFI) | Acetone vs. Acetone-d6 | ~1 (Absent) | C-C bond formation is kinetically relevant. researchgate.net |
| Ti-BEA | Acetaldehyde vs. Acetaldehyde-d4 | ~0.9 (Inverse) | Deprotonation and nucleophilic attack are both kinetically relevant. osti.gov |
Deuterium labeling is instrumental in identifying reaction intermediates and clarifying stereochemical pathways. synmr.inacs.org In the aldol reaction, the geometry of the enolate intermediate (E or Z) can influence the stereochemical outcome of the product. masterorganicchemistry.com
While diacetone alcohol itself is achiral, studies on more complex aldol reactions have used deuterium-labeled enolates to probe the geometry of the transition states, such as the Zimmerman-Traxler model. masterorganicchemistry.comacs.org By analyzing the position of deuterium in the final product, the pathway through which the reaction proceeded can be deduced. For instance, deuterium labeling can distinguish between different potential mechanisms, such as a C-H activation pathway versus an aminopalladation pathway in certain metal-catalyzed reactions, by observing whether the deuterium is retained or lost in the product. researchgate.net This principle is broadly applicable for verifying proposed intermediates and transition state structures in complex reaction networks. fiveable.meresearchgate.net
Quantitative Analysis of KIEs in this compound Transformations
The quantitative analysis of kinetic isotope effects (KIEs) in reactions involving this compound provides profound insights into reaction mechanisms. By comparing the reaction rates of the standard, light isotopologue (Diacetone Alcohol) with its heavy, deuterated counterpart (this compound), chemists can probe whether a specific C-H bond is broken during the rate-determining step and infer details about the transition state's structure.
Experimental Methodologies for KIE Determination (e.g., Parallel Reactions, Intermolecular Competition)
The determination of the kinetic isotope effect, expressed as the ratio kH/kD, relies on precise measurements of reaction rates. Two common experimental designs are employed for this purpose: parallel reactions and intermolecular competition experiments. dalalinstitute.com
Parallel Reactions: In this methodology, two separate reactions are run under identical conditions. One reaction uses the non-deuterated Diacetone Alcohol, while the other uses this compound. The rate constant for each reaction (kH for the light substrate and kD for the heavy substrate) is determined independently by monitoring the disappearance of the reactant or the appearance of a product over time. The KIE is then calculated as the simple ratio of these two rate constants. dalalinstitute.com While straightforward, this method is susceptible to experimental errors, as even minor variations in concentration, temperature, or catalyst activity between the two separate experiments can affect the accuracy of the measured KIE. github.io
Table 1: Hypothetical Data from Parallel Reaction Experiments
Illustrative rate constants for the acid-catalyzed dehydration of Diacetone Alcohol and this compound to Mesityl Oxide at 25°C.
| Reactant | Measured Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| Diacetone Alcohol (light) | kH = 1.5 x 10⁻⁴ | 5.0 |
| This compound (heavy) | kD = 0.3 x 10⁻⁴ |
Intermolecular Competition: To circumvent the potential for error in parallel experiments, the intermolecular competition method is often preferred for its higher accuracy. github.io In this setup, a mixture containing known amounts of both Diacetone Alcohol and this compound is placed in a single reaction vessel. The substrates then compete for the same reagent.
The KIE is determined by analyzing the isotopic ratio of the products, typically at a very low degree of reaction conversion. At low conversion, the ratio of the light product to the heavy product directly reflects the KIE. github.ioepfl.ch Alternatively, the reaction can be allowed to proceed to high conversion, and the isotopic composition of the unreacted starting material is analyzed. As the reaction progresses, the starting material becomes progressively enriched in the slower-reacting, heavier isotopologue (this compound). github.io This method is more precise because both substrates are subjected to the exact same conditions, eliminating the variable of inter-experiment error.
Table 2: Hypothetical Data from an Intermolecular Competition Experiment
Analysis of product composition at low conversion for the simultaneous oxidation of Diacetone Alcohol and this compound.
| Measurement Point | Initial Reactant Ratio (Light/Heavy) | Product Ratio (Light/Heavy) at ~5% Conversion | Calculated KIE (kH/kD) |
|---|---|---|---|
| Single Reaction Vessel | 1:1 | 7.2:1 | ≈ 7.2 |
Interpretation of Normal and Inverse Isotope Effects in Deuterated Diacetone Alcohol Systems
The value of the KIE (kH/kD) is a powerful diagnostic tool. The effect originates from the difference in zero-point vibrational energy between a C-H bond and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.org
Normal Kinetic Isotope Effect (kH/kD > 1): A normal KIE is observed when the rate constant for the hydrogen-containing reactant is greater than the rate for the deuterium-containing reactant. libretexts.org This typically indicates that the bond to the isotope is being broken or significantly weakened in the rate-determining step of the reaction. For transformations of Diacetone Alcohol, a primary KIE (typically with values of 2-7) would strongly suggest that a C-H bond at a specific position is cleaved during the slowest step. libretexts.orglibretexts.org For example, in an oxidation reaction at the secondary alcohol carbon, a large normal KIE would imply a mechanism involving the abstraction of the hydrogen from that carbon in the rate-limiting step.
Secondary normal KIEs (typically 1.0-1.4) can also occur. These are observed when the labeled hydrogen is not directly involved in bond breaking but is located at a position adjacent to the reacting center (e.g., an α- or β-position). libretexts.orgwikipedia.org A normal secondary KIE often arises from a change in hybridization from sp3 in the reactant to sp2 in the transition state, which weakens the adjacent C-H/C-D bonds. wikipedia.org
Inverse Kinetic Isotope Effect (kH/kD < 1): An inverse KIE occurs when the deuterated compound reacts faster than the non-deuterated one. gmu.edu This less common but highly informative effect can arise from several factors:
Change in Hybridization: An inverse secondary KIE can result from a change in hybridization from sp2 to sp3 at the site of isotopic substitution. The transition state becomes more sterically crowded, and the out-of-plane bending vibrations become stiffer. Because the C-D bond has a lower bending frequency, this stiffening leads to a smaller energy penalty for the deuterated compound, resulting in a faster rate. wikipedia.org
Solvent Effects: If a reaction is run in a deuterated solvent like D₂O, an inverse solvent isotope effect can be observed. For instance, some hydrolysis reactions are faster in D₂O than in H₂O. chem-station.com This is because D₃O⁺ is a stronger acid than H₃O⁺, which can accelerate acid-catalyzed steps.
A study on the thermal decomposition of deuterated acetone cyclic diperoxide (dACDP), a compound derived from acetone, found that it decomposed approximately 1.2 times faster than the non-deuterated version, a clear example of a secondary inverse KIE (kH/kD < 1). researchgate.net In a hypothetical transformation of this compound, a similar inverse effect would prompt an investigation into changes in bonding and geometry at the transition state.
Table 3: General Interpretation of KIE Values in Deuterated Alcohol Systems
Summary of typical KIE values and their mechanistic implications for reactions involving deuterated alcohols.
| Type of KIE | Typical kH/kD Value | General Interpretation |
|---|---|---|
| Primary Normal | 2 – 8 | C-H/O-H bond is broken in the rate-determining step. libretexts.orglibretexts.org |
| Secondary Normal (α or β) | 1.05 – 1.4 | Rehybridization from sp³ to sp² at or near the isotopic center; weakening of C-H bond in the transition state (e.g., hyperconjugation). wikipedia.org |
| Inverse | < 1.0 | Rehybridization from sp² to sp³ at the isotopic center; formation of a stiffer, more crowded transition state. wikipedia.orgresearchgate.net |
| Solvent Effect (Inverse) | < 1.0 | Reaction is faster in a deuterated solvent (e.g., D₂O vs H₂O), often due to differences in acidity or solvation of the transition state. chem-station.com |
Computational Chemistry Approaches for Diacetone Alcohol D12 Systems
Quantum Mechanical Calculations of Isotope Effects and Transition State Geometries
Quantum mechanical calculations are fundamental to understanding the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is a direct consequence of the change in mass, which alters the vibrational frequencies of chemical bonds. faccts.de Replacing hydrogen with deuterium (B1214612) is a common application, as the mass is doubled, leading to significant and measurable effects. wikipedia.org
The origin of the KIE lies in the difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds. The heavier deuterium atom leads to a lower vibrational frequency and thus a lower ZPVE. faccts.de In a reaction where a C-H bond is broken, more energy is required to break the C-D bond, typically resulting in a slower reaction rate for the deuterated compound. This is known as a primary KIE and its magnitude, expressed as the ratio of the rate constants (kH/kD), provides valuable information about the transition state of the reaction. wikipedia.orgfaccts.de
Computational methods, particularly quantum mechanical calculations, can predict KIEs by locating the transition state structure on the potential energy surface and calculating the vibrational frequencies for both the light and heavy isotopologues. For a reaction like the dehydration of diacetone alcohol, these calculations can help determine the geometry of the transition state and whether the C-H (or C-D) bond is significantly broken at this stage.
Table 1: Theoretical Maximum Kinetic Isotope Effects for H/D Substitution This table illustrates the theoretical maximum KIE values based on the type of isotopic substitution, providing a framework for interpreting experimental or calculated results.
| Type of KIE | Typical kH/kD Range | Theoretical Maximum/Minimum |
| Primary | 6–10 | Not strictly defined, depends on the model |
| Secondary (α, sp3 → sp2) | 1.1–1.2 | ~1.4 |
| Secondary (α, sp2 → sp3) | 0.8–0.9 | ~0.7 |
| Secondary (β) | 1.15–1.3 | - |
Data sourced from Wikipedia. wikipedia.org
Experimental studies on the unimolecular dehydration of diacetone alcohol have suggested it is not the rate-limiting step in the dominant pathway for forming certain products like mesityl oxide or isobutene, as indicated by the lack of a significant kinetic isotope effect upon deuteration of related reactants. scispace.com Quantum mechanical calculations can further probe this by modeling the entire reaction pathway, including the transition state for the dehydration of Diacetone alcohol-d12, to precisely quantify the expected KIE and compare it with experimental observations to confirm the mechanism.
Molecular Dynamics Simulations of Deuterated Solvation and Reaction Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is particularly useful for understanding solvation phenomena and how the solvent environment influences the behavior of a solute like this compound. By simulating the interactions between the solute and a large number of solvent molecules (e.g., deuterated water or another deuterated solvent), MD can provide a detailed picture of the solvation shell structure, dynamics, and thermodynamics. nih.govrsc.org
In the context of this compound, MD simulations can be employed to:
Analyze Solvation Structure: Determine the arrangement of deuterated solvent molecules around the this compound molecule, including the average number of solvent molecules in the first solvation shell and their preferred orientations.
Investigate Dynamics: Study the diffusion of this compound within the solvent and the exchange dynamics of solvent molecules between the solvation shell and the bulk.
Calculate Free Energies of Solvation: Use advanced techniques like thermodynamic integration or free energy perturbation to compute the free energy change associated with transferring a this compound molecule from the gas phase to the deuterated solvent.
Recent advancements have seen the integration of machine learning with first-principles MD simulations. nih.govarxiv.org These methods can learn the complex, many-body potential energy surface from accurate quantum mechanical data, allowing for simulations of larger systems over longer timescales while maintaining high accuracy. nih.gov For a system like this compound, this would enable more precise calculations of properties like solvation free energy in a deuterated environment. nih.gov Another approach involves hybrid models where the immediate solvation layers are treated explicitly with quantum mechanics, and the bulk solvent is represented by a continuum model. researchgate.net
Table 2: Applications of Molecular Dynamics in Studying Deuterated Systems This table outlines the key insights that can be gained by applying molecular dynamics simulations to a deuterated system like this compound in a deuterated solvent.
| Simulation Output | Information Gained | Relevance to this compound |
| Radial Distribution Functions | Structure of the solvation shell, coordination numbers. | Understanding how deuterated solvent molecules pack around the solute. |
| Mean Square Displacement | Diffusion coefficients of solute and solvent. | Quantifying the mobility of this compound in a deuterated medium. |
| Time Correlation Functions | Reorientational times, hydrogen bond lifetimes. | Characterizing the dynamics of interactions between the solute and solvent. |
| Free Energy Calculations | Solvation free energy, binding free energies. | Predicting the solubility and partitioning behavior of the deuterated compound. |
Density Functional Theory (DFT) for Predicting Deuteration Outcomes and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. escholarship.org It is a powerful tool for predicting the energetics of reactions, making it highly suitable for studying the effects of deuteration on the formation and subsequent reactions of diacetone alcohol.
One key application of DFT is in understanding how isotopic substitution affects thermodynamic equilibria. For instance, DFT calculations have been used to investigate the condensation of acetone (B3395972) to form diacetone alcohol. These studies have shown that the dimerization of deuterated acetone (acetone-d6) is thermodynamically more favorable than the reaction with non-deuterated acetone. escholarship.org This effect is attributed to the change in hybridization at the carbonyl carbon from sp2 in acetone to sp3 in the resulting diacetone alcohol. The sp3 geometry has a stronger out-of-plane bending mode, which leads to a greater reduction in the zero-point energy upon deuteration, thus favoring the product side of the equilibrium. escholarship.org
DFT calculations are also instrumental in mapping out the entire free energy landscape of a reaction. For the conversion of acetone to mesitylene, which proceeds through diacetone alcohol, DFT has been used to calculate the free energy of each elementary step. rsc.org
Table 3: DFT Calculated Free Energy Changes for Acetone Condensation This table presents data from DFT calculations on the reaction free energies for the dimerization of both normal and deuterated acetone, highlighting the thermodynamic impact of deuteration.
| Reactants | Product | ΔGrxn (kcal/mol) | Thermodynamic Favorability |
| H6-acetone | Diacetone alcohol | +7.7 | Less Favorable |
| D6-acetone | This compound | +9.7 (value for DAA formation is more facile) | More Favorable |
Data sourced from eScholarship. escholarship.org Note: The original source indicates that the dimerization of D6-acetone is thermodynamically more facile, despite the positive ΔGrxn value shown, due to ZPE differences.
By applying DFT, researchers can predict how deuteration will influence not only the initial formation of this compound but also its subsequent reactivity. For example, DFT can be used to calculate the activation barriers for the dehydration of this compound to mesityl oxide, providing insight into the kinetic stability of the deuterated compound compared to its non-deuterated counterpart. These energetic calculations are crucial for designing and interpreting experiments involving isotopically labeled molecules. escholarship.org
Advanced Research Applications and Future Directions
Role of Deuterated Solvents in Advanced Spectroscopic Studies beyond NMR
While deuterated solvents are indispensable in NMR for eliminating proton signals from the solvent, their utility in other advanced spectroscopic techniques is a burgeoning area of research. synmr.insynmr.in The replacement of hydrogen with deuterium (B1214612) induces significant changes in molecular vibrational frequencies and neutron scattering properties, which can be exploited in various analytical methods.
Vibrational Spectroscopy (Raman and FTIR): The carbon-deuterium (C-D) bond has a different vibrational frequency than the carbon-hydrogen (C-H) bond due to the mass difference between deuterium and hydrogen. C-D bond stretching vibrations appear in a region of the infrared and Raman spectra (typically 2100-2300 cm⁻¹) known as the "cellular silent region." osaka-u.ac.jp This region is largely free from signals of naturally occurring biomolecules like proteins and lipids, which are dominated by C-H, O-H, and N-H vibrations. osaka-u.ac.jp This property allows deuterated molecules, such as Diacetone alcohol-d12 when used as a solvent or a label, to be detected with high sensitivity and specificity in complex biological systems using techniques like Raman microscopy, enabling molecular imaging without the interference of background signals. osaka-u.ac.jp
Neutron Scattering: Neutron scattering is a powerful technique for studying the structure and dynamics of materials, particularly soft matter and biological systems. Hydrogen and deuterium have vastly different neutron scattering cross-sections. This difference allows for "contrast variation," a technique where researchers can selectively highlight or mask different parts of a complex molecular assembly by deuterating specific components. Deuterated solvents like this compound can be used to create a "contrast-matched" environment that makes certain structures effectively invisible to neutrons, thereby revealing the structure of the remaining components. This approach is invaluable in studies of proteins, polymers, and other macromolecules. mdpi.com
Mass Spectrometry: In mass spectrometry, deuterated compounds serve as excellent internal standards for quantification. Because they are chemically identical to their non-deuterated counterparts, they behave similarly during sample preparation and analysis. However, their higher mass allows them to be easily distinguished. This enables precise and accurate measurement of the concentration of the target analyte.
| Spectroscopic Technique | Role of Deuteration (e.g., in this compound) | Application Example |
| Raman Spectroscopy | C-D bond vibrations occur in the "cellular silent region," avoiding spectral overlap. osaka-u.ac.jp | Live-cell imaging of metabolic processes using deuterated probes. osaka-u.ac.jp |
| Neutron Scattering | Provides scattering contrast to highlight specific components in complex mixtures. mdpi.com | Structural analysis of proteins or polymers in solution. |
| Mass Spectrometry | Serves as a stable, non-radioactive internal standard for precise quantification. ansto.gov.au | Pharmacokinetic studies and metabolic tracing. synmr.in |
This compound as a Precursor for Novel Deuterated Functional Materials
The chemical reactivity of this compound mirrors that of its non-deuterated form, making it a valuable precursor for synthesizing a range of deuterated functional materials. atamanchemicals.comwikipedia.org The incorporation of deuterium can impart beneficial properties to these materials, such as enhanced thermal stability, altered reaction kinetics (the kinetic isotope effect), and improved performance in specific applications like optical fibers. irisotope.com
Diacetone alcohol is a known synthetic intermediate for several important industrial chemicals. atamanchemicals.comatamanchemicals.com Consequently, this compound can be used to produce their deuterated analogues.
Deuterated Polymers and Solvents: Dehydration of this compound yields deuterated mesityl oxide, which can be further hydrogenated to produce deuterated methyl isobutyl ketone (MIBK), a widely used industrial solvent. Hydrogenation of this compound gives deuterated hexylene glycol, a component in some high-performance polymers and hydraulic fluids. wikipedia.org These deuterated materials can be used in applications where resistance to oxidation or specific solvent-solute interactions are critical. synmr.in
Improved Pharmaceuticals: A significant application of deuteration is in drug development. Replacing C-H bonds at metabolic sites with more stable C-D bonds can slow down the rate of drug metabolism by cytochrome P450 enzymes. osaka-u.ac.jp This "deuterium effect" can improve a drug's pharmacokinetic profile, potentially extending its half-life and allowing for lower or less frequent dosing. wisc.edu While this compound itself is not a pharmaceutical, it can serve as a deuterated building block for synthesizing more complex deuterated active pharmaceutical ingredients.
| Precursor | Derived Deuterated Material | Potential Application |
| This compound | Deuterated Mesityl Oxide | Intermediate for other deuterated chemicals. |
| This compound | Deuterated Methyl Isobutyl Ketone (MIBK) | Specialty solvent with modified properties. |
| This compound | Deuterated Hexylene Glycol | Component in advanced polymers and fluids. |
| This compound | Deuterated Building Blocks | Synthesis of deuterated pharmaceuticals with improved metabolic stability. osaka-u.ac.jp |
Emerging Methodologies for Site-Selective Deuteration and Their Applications
The synthesis of fully deuterated compounds like this compound often involves reactions in heavy water (D₂O). osaka-u.ac.jp However, a major frontier in synthetic chemistry is the development of methods for site-selective deuteration, where deuterium is incorporated at specific positions within a molecule. mdpi.comchemrxiv.org These advanced techniques provide access to precisely labeled compounds for mechanistic studies, NMR analysis, and drug development. wisc.edu
Catalytic H/D Exchange: Transition metal catalysts are highly effective for hydrogen-deuterium (H/D) exchange reactions. Catalysts based on platinum, ruthenium, and iridium on carbon supports can achieve multiple deuterations on organic compounds using D₂O as the deuterium source. osaka-u.ac.jpmdpi.com More recently, copper-catalyzed methods have emerged that allow for highly selective deuteration with excellent isotopic purity. brightspec.com These methods provide a powerful means to create specifically labeled molecules that can unravel complex reaction mechanisms.
Enzymatic Deuteration: Biocatalysis offers an alternative approach with exceptional selectivity. chemrxiv.org Enzymes can operate directly on free amino acids and other biomolecules to achieve H/D exchange. wisc.edu For instance, some enzyme systems can catalyze deuteration at specific carbon atoms (e.g., Cα and Cβ positions) of amino acids, a level of control that is challenging to achieve with traditional chemical synthesis. wisc.educhemrxiv.org This approach is particularly valuable for producing deuterated probes for studying enzyme mechanisms and protein structures. wisc.edu
Integration of this compound Research into Broader Chemical Science Advancements
The research and application of this compound are not isolated pursuits but are deeply integrated with broader advancements across the chemical sciences. This single compound exemplifies the synergy between synthesis, analysis, and materials science.
The demand for deuterated compounds like this compound for advanced spectroscopic and materials science applications drives innovation in synthetic chemistry, pushing chemists to develop more efficient, selective, and cost-effective deuteration methods. osaka-u.ac.jpmdpi.com In turn, the availability of these deuterated materials enables breakthroughs in other fields. For example, the use of deuterated solvents and materials in neutron scattering experiments contributes to fundamental understanding in polymer physics and structural biology. mdpi.com
Q & A
Q. How can researchers resolve contradictions in flammability classifications of diacetone alcohol-d12?
Discrepancies arise from impurity profiles (e.g., residual acetone-d6), which significantly lower flash points. To address this:
- Perform closed-cup flash point tests (ASTM D93) on purified samples.
- Quantify impurities via GC-MS and correlate with flammability thresholds (e.g., acetone-d6 >4% shifts classification to Category 3 flammable liquid).
- Reference studies demonstrating that high-purity diacetone alcohol-d12 has a flash point >60°C, challenging its default hazardous classification .
Q. What experimental designs are optimal for studying the base-catalyzed decomposition kinetics of this compound?
Use a dilatometric method to monitor volume changes during decomposition into acetone-d6. The reaction follows pseudo-first-order kinetics:
Key variables include hydroxide ion concentration (0.1–0.5 M) and temperature (25–45°C). Calibrate the dilatometer with control reactions and validate data against Arrhenius plots to derive activation energies .
Q. How can conflicting genotoxicity data for this compound be reconciled in risk assessments?
While some studies report clastogenic effects (chromosomal breaks), others show no mutagenicity in bacterial reverse mutation assays (Ames test) or yeast gene conversion models. To resolve this:
- Conduct mammalian cell micronucleus assays to assess in vivo relevance.
- Evaluate osmolality effects (e.g., high concentrations may artifactually induce cytotoxicity).
- Prioritize studies using OECD-compliant protocols to ensure data reliability .
Q. What methodologies assess the environmental fate of diacetone alcohol-d12 in aquatic systems?
- Biodegradation: Use OECD 301F aerobic biodegradation tests with activated sludge; expect >60% degradation within 28 days due to its labile ketone-alcohol structure.
- Mobility: Apply soil column experiments to measure log Koc (estimated <2.0), indicating high mobility in moist soils.
- Photolysis: Conduct UV-Vis spectroscopy to confirm absorbance >290 nm, suggesting susceptibility to atmospheric photodegradation (half-life ~8 days) .
Methodological Notes for Data Interpretation
- Isotopic Purity Validation: Always use nuclear magnetic resonance (NMR) spectroscopy (<sup>2</sup>H-NMR) to confirm deuterium incorporation ≥98% .
- Catalyst Selection: Avoid supports like MgO or activated carbon, which may introduce acidic sites that promote dehydration side reactions .
- Reaction Monitoring: In catalytic distillation processes, optimize parameters (reflux ratio, catalyst packing height) using three-phase nonequilibrium models to maximize diacetone alcohol-d12 yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
